molecular formula C21H31NO3 B13762332 (1-ethylpiperidin-3-yl) 2-cyclohexyl-2-hydroxy-2-phenylacetate CAS No. 63917-13-5

(1-ethylpiperidin-3-yl) 2-cyclohexyl-2-hydroxy-2-phenylacetate

Cat. No.: B13762332
CAS No.: 63917-13-5
M. Wt: 345.5 g/mol
InChI Key: PPNCDMBYKKWNCV-UHFFFAOYSA-N
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Description

(1-ethylpiperidin-3-yl) 2-cyclohexyl-2-hydroxy-2-phenylacetate is a complex organic compound that features a piperidine ring, a cyclohexyl group, and a phenylacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-ethylpiperidin-3-yl) 2-cyclohexyl-2-hydroxy-2-phenylacetate typically involves the reaction of 1-ethylpiperidine with 2-cyclohexyl-2-hydroxy-2-phenylacetyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(1-ethylpiperidin-3-yl) 2-cyclohexyl-2-hydroxy-2-phenylacetate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like pyridinium chlorochromate (PCC).

    Reduction: The ester group can be reduced to an alcohol using lithium aluminum hydride (LiAlH4).

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: LiAlH4 in dry ether at low temperatures.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.

Major Products

    Oxidation: Formation of the corresponding ketone.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1-ethylpiperidin-3-yl) 2-cyclohexyl-2-hydroxy-2-phenylacetate is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for designing new compounds with potential biological activity.

Biology

In biological research, this compound can be used to study the interactions of piperidine derivatives with various biological targets. Its structural features allow it to interact with enzymes and receptors, making it useful in drug discovery and development.

Medicine

In medicine, this compound may have potential as a therapeutic agent. Its ability to interact with specific molecular targets could lead to the development of new drugs for treating various diseases.

Industry

In the industrial sector, this compound can be used as a precursor for the synthesis of specialty chemicals. Its reactivity and versatility make it suitable for various applications, including the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of (1-ethylpiperidin-3-yl) 2-cyclohexyl-2-hydroxy-2-phenylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and phenylacetate moiety allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (1-methylpiperidin-3-yl) 2-cyclohexyl-2-hydroxy-2-phenylacetate
  • (1-ethylpiperidin-3-yl) 2-cyclohexyl-2-hydroxy-2-benzylacetate
  • (1-ethylpiperidin-3-yl) 2-cyclohexyl-2-hydroxy-2-toluylacetate

Uniqueness

(1-ethylpiperidin-3-yl) 2-cyclohexyl-2-hydroxy-2-phenylacetate is unique due to its specific combination of functional groups. The presence of the piperidine ring, cyclohexyl group, and phenylacetate moiety provides a distinct set of chemical and biological properties that differentiate it from similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

63917-13-5

Molecular Formula

C21H31NO3

Molecular Weight

345.5 g/mol

IUPAC Name

(1-ethylpiperidin-3-yl) 2-cyclohexyl-2-hydroxy-2-phenylacetate

InChI

InChI=1S/C21H31NO3/c1-2-22-15-9-14-19(16-22)25-20(23)21(24,17-10-5-3-6-11-17)18-12-7-4-8-13-18/h3,5-6,10-11,18-19,24H,2,4,7-9,12-16H2,1H3

InChI Key

PPNCDMBYKKWNCV-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC(C1)OC(=O)C(C2CCCCC2)(C3=CC=CC=C3)O

Origin of Product

United States

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